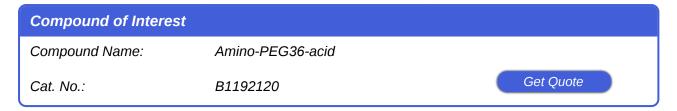


Application Notes and Protocols: Crosslinking Strategies for Biomolecules using Amino-PEG36-acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG36-acid is a long-chain, hydrophilic, and bifunctional crosslinker that is instrumental in the field of bioconjugation. Its structure, featuring a terminal primary amine and a terminal carboxylic acid separated by a 36-unit polyethylene glycol (PEG) spacer, allows for the covalent linkage of diverse biomolecules.[1][2][3] This extended PEG chain enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can minimize the immunogenicity of therapeutic proteins.[1]

These application notes provide detailed protocols for utilizing **Amino-PEG36-acid** in key crosslinking strategies, including the formation of antibody-drug conjugates (ADCs), peptide modifications, and the functionalization of surfaces for various biomedical applications.

Chemical Properties and Handling

A solid understanding of the physicochemical properties of **Amino-PEG36-acid** is crucial for its effective use.



Property	Value	Reference
Molecular Weight	~1675.00 g/mol	[3]
Chemical Formula	C75H151NO38	
Appearance	White to off-white solid or viscous oil	-
Solubility	Soluble in water and most organic solvents like DMSO and DMF	
Storage	Store at -20°C, desiccated. Allow to reach room temperature before opening to prevent moisture condensation.	

Note: For ease of handling, it is recommended to prepare stock solutions in anhydrous DMSO or DMF. Avoid buffers containing primary amines (e.g., Tris or glycine) in reactions involving the carboxylic acid group, as they will compete for conjugation.

Core Application: Amide Bond Formation via EDC/NHS Chemistry

The primary application of **Amino-PEG36-acid** involves the formation of a stable amide bond between its terminal groups and the corresponding functional groups on biomolecules. This is most commonly achieved using carbodiimide chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two steps:

 Activation of the Carboxyl Group: EDC activates a carboxyl group (either on the Amino-PEG36-acid or the target biomolecule) to form a highly reactive O-acylisourea intermediate.

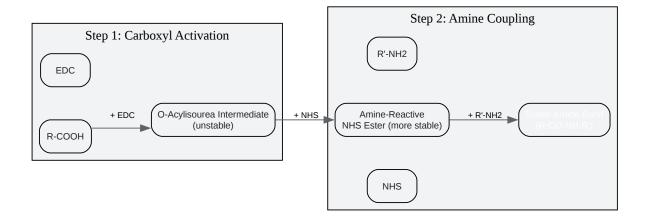




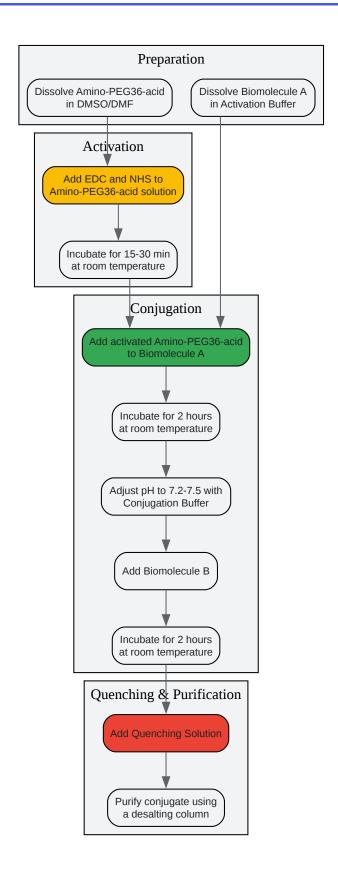


• Formation of a Stable NHS Ester and Amine Coupling: NHS reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate then efficiently reacts with a primary amine to form a stable amide bond.

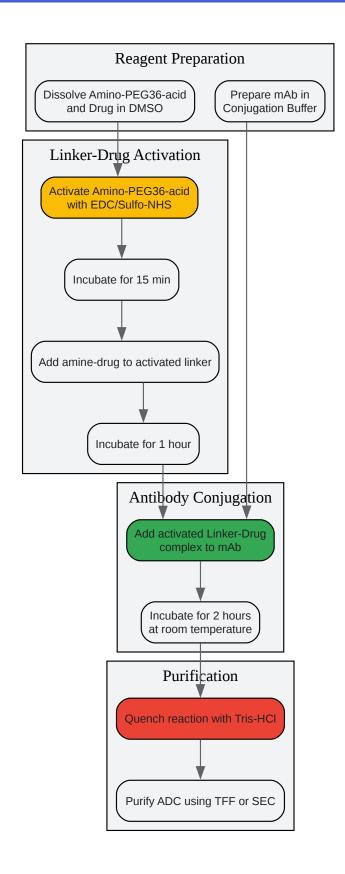




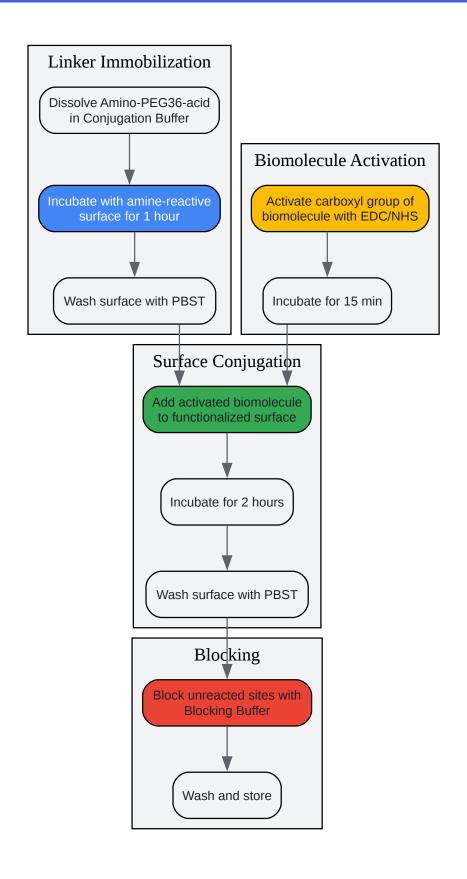












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